molecular formula C11H9BrINO2S2 B3747012 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide

5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide

Cat. No. B3747012
M. Wt: 458.1 g/mol
InChI Key: VPWJSJNOWYBUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide, also known as BITTS, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide is not fully understood. However, it has been suggested that 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide may act as an inhibitor of certain enzymes or proteins involved in disease processes. It may also interact with cellular membranes and alter their properties, leading to changes in cellular function.
Biochemical and Physiological Effects:
5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide has been shown to have cytotoxic effects on cancer cells in vitro. It has also been demonstrated to inhibit the growth of certain bacteria and fungi. However, more research is needed to fully understand the biochemical and physiological effects of 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide is not water-soluble, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the mechanism of action and efficacy of 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide in vivo. Another area of research is the synthesis of novel organic compounds using 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide as a building block. 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide may also have potential applications in material science and nanotechnology.

Scientific Research Applications

5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide has shown potential as a building block for the synthesis of various organic compounds such as heterocycles, biologically active molecules, and polymers. It has been used in the synthesis of thiophene-based fluorescent dyes and as a ligand for metal complexes. 5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrINO2S2/c1-7-6-8(13)2-3-9(7)14-18(15,16)11-5-4-10(12)17-11/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWJSJNOWYBUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrINO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-iodo-2-methylphenyl)thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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